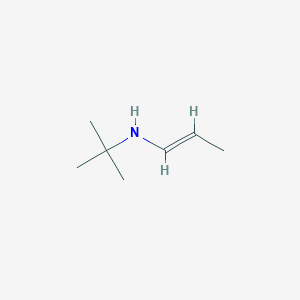

Tert-butyl(prop-1-en-1-yl)amine

Description

Overview of Enamines as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

Enamines are the nitrogen analogs of enols and are generally more nucleophilic due to the greater electron-donating ability of nitrogen compared to oxygen. masterorganicchemistry.comacs.org This enhanced nucleophilicity makes them valuable intermediates for forming new carbon-carbon bonds.

The utility of enamines in organic synthesis was significantly advanced by the work of Gilbert Stork in the mid-20th century. The Stork enamine alkylation, a reaction involving the alkylation of an enamine, became a cornerstone of synthetic methodology. chemicalbook.com This discovery opened the door for enamines to be widely used as enolate equivalents, offering a milder and more selective method for the α-functionalization of carbonyl compounds. Subsequent research has expanded their application into areas like acylation, conjugate additions, and, more recently, the burgeoning field of organocatalysis. chemicalbook.commasterorganicchemistry.com

The reactivity of enamines is characterized by a duality of electrophilic and nucleophilic nature, though their role as nucleophiles is predominant. The nitrogen atom's lone pair of electrons delocalizes into the double bond, creating a resonance structure with a negative charge on the α-carbon. acs.org This makes the α-carbon electron-rich and highly nucleophilic, enabling it to attack a wide range of electrophiles, such as alkyl halides. masterorganicchemistry.comacs.org

Structural Characteristics and Fundamental Reactivity of Tert-butyl(prop-1-en-1-yl)amine

While extensive research literature specifically detailing this compound is sparse, its structural features and expected reactivity can be inferred from the foundational principles of enamine chemistry. The molecule is formed from the condensation of propanal and tert-butylamine. nih.gov

The structure features a nitrogen atom bonded to a bulky tert-butyl group and a prop-1-en-1-yl group. The presence of the sterically demanding tert-butyl group is significant; it can influence the equilibrium between possible E/Z isomers of the enamine and can sterically hinder the approach of reactants to both the nitrogen atom and the double bond. acs.org This steric hindrance can modulate the compound's nucleophilicity and basicity compared to less hindered enamines. rsc.org

The fundamental reactivity of this compound is expected to be that of a typical enamine. It should act as a nucleophile at the carbon atom adjacent to the C=C double bond (the α-carbon). Key reactions would include:

Alkylation: Reaction with electrophiles like methyl iodide would lead to the formation of a new carbon-carbon bond at the α-carbon. masterorganicchemistry.com

Hydrolysis: In the presence of aqueous acid, the enamine would hydrolyze back to its parent carbonyl compound (propanal) and secondary amine (tert-butylamine). masterorganicchemistry.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1314991-39-3 lab-chemicals.com |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Predicted Boiling Point | ~120-130 °C |

| Predicted Isomerism | Exists as a mixture of E/Z isomers |

Note: Some properties are predicted based on the structure and comparison with similar compounds due to a lack of extensive experimental data in public literature.

Scope and Objectives of Current Academic Research on this compound and Related Enamine Derivatives

Direct academic research focusing solely on this compound is not widely published. However, research on related sterically hindered enamines and other enamine derivatives is an active area. The objectives of this research are often to:

Control Reactivity and Selectivity: Studies on enamines with bulky substituents, like the tert-butyl group, are crucial for understanding how steric hindrance can be used to control the regioselectivity and stereoselectivity of reactions. acs.org For example, hindered amines can influence the ratio of kinetic versus thermodynamic enamine products.

Develop Novel Catalytic Systems: Enamines are key intermediates in organocatalysis. Research into the formation and reactivity of various enamine derivatives helps in the design of new catalysts for asymmetric synthesis, which is vital for the pharmaceutical industry. wikipedia.org

Synthesize Complex Natural Products: The controlled C-C bond formation enabled by enamine chemistry is a powerful tool in the total synthesis of complex, biologically active molecules. chemicalbook.com

Atmospheric Chemistry: The parent amine, tert-butylamine, is studied in the context of atmospheric chemistry. Its degradation can lead to the formation of various nitrogen-containing compounds, and understanding these pathways is important for environmental science. whiterose.ac.ukacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-[(E)-prop-1-enyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5-6,8H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNKWLDUVCHXTD-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CNC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl Prop 1 En 1 Yl Amine and Its Analogs

Direct Condensation and Dehydration Approaches

The most conventional route to enamines, including tert-butyl(prop-1-en-1-yl)amine, involves the direct condensation of a carbonyl compound with a secondary amine. numberanalytics.comslideshare.net In this case, propanal reacts with tert-butylamine. The reaction proceeds via a carbinolamine intermediate, which then undergoes dehydration to form the enamine. wikipedia.orgyoutube.com This process is reversible, and the removal of water is typically required to drive the equilibrium toward the product. youtube.comyoutube.com

Optimization of Reaction Conditions for High Stereoselectivity

Achieving high stereoselectivity in enamine synthesis is a critical challenge. The geometry of the resulting double bond (E/Z isomerism) is influenced by a variety of reaction parameters. Optimization of these conditions is crucial for controlling the stereochemical outcome.

Key factors influencing stereoselectivity include the nature of the solvent, temperature, and the specific catalyst employed. For instance, in proline-catalyzed reactions that proceed through an enamine intermediate, the transition state geometry, stabilized by hydrogen bonding and specific orbital interactions, dictates the facial selectivity of the reaction. rsc.org The ratio of reactants, such as the amine-to-acid ratio in certain catalytic systems, can also dramatically impact enantioselectivity by influencing the dominant reaction pathway. acs.org Advanced methods like Bayesian optimization, guided by machine learning, are being explored to rapidly identify optimal reaction conditions for high yield and selectivity, minimizing time-consuming experimentation. nih.gov

Table 1: Optimization of Reaction Conditions for a Model Enamine Synthesis This table is illustrative and compiled from general principles of reaction optimization.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|---|---|---|

| 1 | p-Toluenesulfonic acid | Toluene | 110 (Reflux) | 75 | 60:40 |

| 2 | TiCl4 | Dichloromethane | 0 to 25 | 85 | 80:20 |

| 3 | (S)-Proline | DMSO | 25 | 90 | >95:5 (asymmetric induction) |

| 4 | None (with molecular sieves) | Toluene | 110 (Reflux) | 60 | 55:45 |

Role of Catalysis in Enamine Formation

Catalysis is fundamental to modern enamine synthesis, enabling milder reaction conditions and enhanced control over selectivity.

Acid Catalysis : Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., TiCl₄, ZnCl₂) are commonly used to activate the carbonyl group toward nucleophilic attack by the amine. scripps.eduyoutube.comresearchgate.net Lewis acids like TiCl₄ can also act as dehydrating agents, sequestering the water produced and shifting the reaction equilibrium to favor enamine formation. scripps.edu

Organocatalysis : The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral secondary amines, such as proline and its derivatives, react with carbonyl compounds to form chiral enamine intermediates in situ. wikipedia.org These intermediates then react with electrophiles with high stereocontrol, a principle famously applied in the Houk-List mechanism for aldol (B89426) reactions. rsc.org The catalyst's structure, particularly its ability to form key hydrogen bonds in the transition state, is paramount for achieving high enantioselectivity. rsc.org

Indirect Synthetic Routes and Precursor Transformations

Indirect routes provide access to enamines and their analogs, often with superior control over substitution patterns and stereochemistry compared to direct condensation.

Synthesis via Ynamides and N-Sulfonyl Allenamides

Ynamides, which are N-alkynyl amides, are highly versatile precursors for the stereoselective synthesis of enamides, the N-acylated analogs of enamines. thieme-connect.com The stability and reactivity of ynamides are well-balanced due to the electron-withdrawing group on the nitrogen atom. ulb.ac.be

The synthesis of enamides from ynamides can be achieved through various metal-catalyzed hydrofunctionalization reactions, including hydrosilylation, hydroalkynylation, and hydroacyloxylation. ulb.ac.beorgsyn.org A particularly effective method involves the base-mediated semihydrogenation of ynamides using p-toluenesulfonyl hydrazide as a hydrogen source, which selectively produces the thermodynamically less stable Z-enamides. organic-chemistry.org

Furthermore, the reaction of sulfonamides with haloalkynes can produce N-sulfonyl enamine precursors. For example, the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes yields (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides with high regio- and stereoselectivity. organic-chemistry.org These intermediates can then be further functionalized.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from all starting materials, offer an efficient pathway to complex molecules. acs.org Imines, which are closely related to and can be generated from enamines, are frequent participants in MCRs. nih.gov

In many MCRs, such as the Mannich reaction, an aldehyde and an amine first form an imine or enamine intermediate, which is then intercepted by a third component, like an enolizable ketone or other C-nucleophile. nih.gov This strategy allows for the rapid construction of molecular complexity from simple, readily available starting materials. Palladium-catalyzed MCRs involving imines, acid chlorides, alkynes, and carbon monoxide have been developed to synthesize diverse heterocyclic structures. nih.gov

Table 2: Example of a Three-Component Mannich-Type Reaction

| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Nucleophile) | Resulting Structure Class |

|---|---|---|---|

| Propanal | tert-Butylamine | Acetone | β-Amino ketone |

| Benzaldehyde | Aniline | Cyclohexanone | β-Amino ketone |

Emerging Synthetic Protocols

The field of enamine synthesis continues to advance with the development of novel and more efficient protocols.

Catalytic Isomerization : A general and atom-economical method for synthesizing Z-enamides involves the isomerization of N-allyl amides. This approach provides exceptional geometric selectivity for a wide range of substrates. organic-chemistry.org

Oxidative Amination and Dehydrogenation : Palladium-catalyzed oxidative amination of olefins with amines provides a direct route to enamine skeletons. organic-chemistry.org More recently, a palladium-catalyzed oxidative N-α,β-dehydrogenation of amides has been reported, offering a new pathway to enamides with broad functional group tolerance. organic-chemistry.org

Metal-Free Hydroamination : The development of metal-free regio- and stereoselective intermolecular hydroamination of alkynes with secondary amines, using ethylene (B1197577) glycol as a hydrogen-bonding solvent, represents a greener approach to (E)-enamines. organic-chemistry.org

Electrophilic Amide Activation : A novel one-step method transforms amides into enamides without requiring pre-functionalized substrates. The reaction uses a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O) to form an activated iminium triflate intermediate that subsequently eliminates to form the enamine. chemistryviews.org

Photoredox Catalysis : The synergy of visible-light photoredox catalysis and organocatalysis is enabling new transformations. This strategy can be used to generate enamine-derived radical ions that participate in highly selective conjugate addition reactions. researchgate.net

Electrochemical Synthesis of Enamines

Electrochemical methods offer a green and efficient alternative for the synthesis of enamines, often avoiding harsh reagents and reaction conditions. rsc.orgacs.org An environmentally benign approach for the synthesis of enaminones involves a decarboxylative coupling reaction of α-keto acids. rsc.org This method utilizes n-Bu4NI as both a redox catalyst and an electrolyte under constant current electrolysis in an undivided cell. rsc.org The reaction demonstrates a broad substrate scope with vinyl azides and high tolerance for various functional groups. rsc.org Mechanistic studies, including cyclic voltammetry, suggest that iodine is the likely active species that initiates the oxidative decarboxylation through an acyl hypoiodite (B1233010) intermediate. rsc.org

Photocatalyst-Free, Visible-Light-Induced Pathways

Recent advancements have led to the development of photocatalyst-free, visible-light-induced methods for enamine synthesis, representing a significant step towards more sustainable chemical transformations. rsc.orgrsc.orgscilit.com One such strategy enables the rapid, regio-, and stereoselective synthesis of densely functionalized α- and γ-phosphorylated β-sulfonyl enamines from N-sulfonyl allenamides and H-phosphine oxides. rsc.org This atom-economical process operates at room temperature without the need for a photocatalyst or other additives. rsc.org The transformation is initiated by an unprecedented N-to-C rsc.orgpsu.edu-sulfonyl shift, which is triggered by the triplet excited state of either terminal or substituted N-sulfonyl allenamides. rsc.org

Another notable photocatalyst-free, visible-light-induced method facilitates the synthesis of β-enaminones through the photo-acylation of vinyl azides. rsc.orgscilit.commatilda.science This approach employs 4-acyl-1,4-dihydropyridines as dual-function reagents that act as both reductants and radical initiators. rsc.orgmatilda.science The reaction exhibits broad applicability with various vinyl azides and shows excellent functional group tolerance. rsc.orgmatilda.science Mechanistic investigations, including TEMPO trapping, on-off experiments, and isotopic labeling, have provided a comprehensive understanding of the reaction pathway. rsc.orgmatilda.science Furthermore, the formation of an electron donor-acceptor (EDA) complex can enable the strain-release aminopyridylation of [1.1.1]propellane with N-aminopyridinium salts without an external photocatalyst, highlighting the versatility of these light-induced methods. kaist.ac.krnih.gov

Stereoselective and Enantioselective Synthesis of Enamine Systems

Achieving stereochemical control in the synthesis of enamines and their subsequent reactions is of paramount importance for the preparation of chiral amines, which are prevalent in pharmaceuticals and natural products. researchgate.netnih.govyale.edu

Chiral Catalyst Development for Asymmetric Enamine Transformations

The development of chiral catalysts is central to asymmetric enamine chemistry. psu.eduresearchgate.net Chiral primary amines, particularly those derived from cinchona alkaloids, have proven to be excellent catalysts for a variety of asymmetric reactions involving carbonyl compounds. researchgate.net These catalysts can activate α,β-unsaturated ketones through the formation of iminium ions, facilitating conjugate additions with high enantiocontrol. researchgate.net

Simple chiral primary amine catalysts have also been identified for the effective catalysis of β-ketoesters in reactions like α-hydrazination and Robinson annulation, yielding products with good yields and high enantioselectivities. acs.orgnih.gov The catalytic activity and stereoselectivity are often influenced by acidic additives, which can facilitate catalyst turnover and tune the reaction's outcome. acs.orgnih.gov

The field of asymmetric catalysis is continually expanding, with ongoing research into novel chiral ligands and organocatalysts to improve the efficiency and selectivity of enamine transformations. psu.edunih.govsioc-journal.cn

Diastereoselective Control in Enamine-Involved Reactions

Controlling diastereoselectivity is crucial when creating multiple stereocenters in a single reaction. rsc.orgnih.govnumberanalytics.com In the context of enamine chemistry, the choice of catalyst and reaction conditions can profoundly influence the diastereomeric outcome. For instance, in the asymmetric aldol reaction of cycloketones with aldehydes, the use of chiral primary amine organocatalysts can lead to either syn- or anti-aldol adducts. rsc.orgnih.gov The diastereoselectivity can often be controlled by the choice of an acid additive. The size and nature of the acid's anion, as well as its ability to act as a hydrogen-bond donor, can direct the reaction towards the desired diastereomer. rsc.orgnih.gov

Mechanistic investigations, often supported by DFT calculations, have revealed that different stereocontrol models can operate in different reactions even with the same catalytic system. nih.gov For example, in the α-hydrazination of β-ketoesters, stereoselectivity may be governed by hydrogen-bonding-directed facial attack, while a steric model might apply to a Robinson annulation. nih.gov The ability to selectively produce any possible stereoisomer of a chiral product is a significant goal in pharmaceutical and bioorganic chemistry. rsc.orgnih.gov

A highly stereoselective method for the reductive coupling of imines with a chiral allenamide has been developed using a cost-effective copper-catalyzed system. nih.gov This reaction provides access to valuable chiral 1,2-diamino synthons as single stereoisomers in high yields and with broad reaction scope. nih.gov

Auxiliary-Controlled Stereoselective Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral amines. nih.gov A widely used chiral auxiliary is tert-butanesulfinamide, which can be condensed with aldehydes and ketones to form tert-butanesulfinyl imines. yale.edusigmaaldrich.com The tert-butanesulfinyl group acts as a powerful chiral directing group, enabling the addition of various nucleophiles with high diastereoselectivity. sigmaaldrich.com The auxiliary can then be cleaved under mild conditions to afford the desired chiral amine. wikipedia.orgsigmaaldrich.com

This approach has been utilized in the synthesis of a wide range of chiral amines, including α-branched and α,α-dibranched amines, as well as amino alcohols and esters. sigmaaldrich.com For example, the addition of a Grignard reagent to a tert-butanesulfinyl imine proceeds through a six-membered ring transition state, leading to a high degree of stereoselectivity. wikipedia.org The development of chiral auxiliaries remains an active area of research, providing powerful tools for the asymmetric synthesis of complex molecules. nih.gov

Elucidation of Reaction Mechanisms and Detailed Reactivity Studies

Imine-Enamine Tautomerism in Tert-butyl(prop-1-en-1-yl)amine Systems

The phenomenon of imine-enamine tautomerism is central to understanding the reactivity of this compound. This equilibrium involves the migration of a hydrogen atom from the α-carbon to the nitrogen atom, accompanied by a shift of the pi-bond, converting the enamine form to its corresponding imine tautomer. researchgate.netacs.org Generally, the imine form is thermodynamically more stable than the enamine. acs.org

Figure 1: General scheme of Imine-Enamine Tautomerism.

The position of the tautomeric equilibrium is significantly influenced by the nature of substituents on both the nitrogen and carbon atoms of the imine-enamine system. makingmolecules.com

Electronic Effects: Electron-donating groups attached to the nitrogen atom tend to stabilize the enamine form by increasing the electron density on the nitrogen, which can be delocalized into the double bond. makingmolecules.com Conversely, electron-withdrawing groups favor the imine tautomer. makingmolecules.com Studies on related pyronic derivatives have shown that substituents like -H and -C₆H₅ favor the enamine form, whereas -NH₂ and -OH favor the imine. mychemblog.com

Steric Effects: The steric bulk of substituents can also play a crucial role. Large or bulky groups can introduce steric strain, which may favor one tautomer over the other to minimize these unfavorable interactions. makingmolecules.com For instance, the bulky tert-butyl group on the nitrogen of this compound influences the planarity and, consequently, the stability of the enamine tautomer.

The solvent environment has a profound impact on the stability and distribution of imine and enamine tautomers. makingmolecules.com Polarity of the solvent is a key determinant in this regard.

Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar enamine tautomer. makingmolecules.com In contrast, non-polar solvents tend to favor the less polar imine form. makingmolecules.com The rate of isomerization is also highly dependent on the solvent; polar protic solvents like ethanol (B145695) and methanol (B129727) can catalyze the interconversion, whereas aprotic polar solvents such as ethyl acetate (B1210297) may inhibit it. researchgate.net Theoretical studies on similar systems have confirmed that the enamine form is stabilized by polar solvents. mychemblog.comnih.gov

| Solvent | Dielectric Constant (ε) | Favored Tautomer | Reference |

|---|---|---|---|

| Water | 80.1 | Enamine | makingmolecules.com |

| Methanol | 32.7 | Enamine (facilitates isomerization) | researchgate.net |

| Ethanol | 24.5 | Enamine (facilitates isomerization) | researchgate.net |

| Acetonitrile | 37.5 | Imine (isomerization blocked) | researchgate.net |

| Ethyl Acetate | 6.02 | Imine (isomerization blocked) | researchgate.net |

| Dichloromethane | 9.1 | Imine | makingmolecules.com |

| Toluene | 2.4 | Imine | makingmolecules.com |

In cyclic systems containing the imine-enamine functionality, the size of the ring significantly affects the tautomeric equilibrium. Computational studies have demonstrated that the stability of the enamine tautomer generally increases with an increase in ring size. nih.govCurrent time information in Bangalore, IN. This is attributed to changes in ring strain; smaller rings may impose geometric constraints that destabilize the planar enamine structure. For instance, the C=N stretching frequency in the imine tautomer is observed to increase as ring strain increases (i.e., as ring size decreases). nih.gov Furthermore, the reactivity of cyclic ketone enamines shows a trend where five-membered rings are the most reactive, which is linked to their ability to achieve a maximally planar conformation at the nitrogen atom. researchgate.net

Electrophilic and Nucleophilic Transformations of this compound

Enamines, including this compound, are potent nucleophiles due to the electron-donating nature of the nitrogen atom, which increases the electron density of the α-carbon through resonance. numberanalytics.com This makes them more nucleophilic than their enol counterparts and highly reactive towards a wide array of electrophiles. numberanalytics.comwikipedia.org

The nucleophilic character of enamines is widely exploited in the formation of new carbon-carbon bonds.

Alkylation: The Stork enamine alkylation is a classic and powerful method for the α-alkylation of carbonyl compounds. researchgate.netlibretexts.orgacs.org Enamines react with alkyl halides via an S_N2 mechanism to form an intermediate iminium salt. masterorganicchemistry.comlibretexts.org Subsequent hydrolysis of this salt regenerates the carbonyl group, now bearing the alkyl substituent at the α-position. libretexts.org This method is advantageous as it avoids the harsh basic conditions required for enolate alkylation. libretexts.org

Acylation: In a similar fashion, enamines undergo acylation when treated with acyl halides. libretexts.org The initial reaction yields an acylated iminium salt, which upon hydrolysis, affords a 1,3-dicarbonyl compound. masterorganicchemistry.com

Michael Addition: Enamines readily participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. wikipedia.orglibretexts.org The reaction proceeds through nucleophilic attack of the enamine's α-carbon on the β-carbon of the unsaturated system.

Cycloaddition Reactions: Enamines are versatile partners in various cycloaddition reactions. researchgate.netrsc.orgresearchgate.netrsc.org They can undergo [2+2] cycloadditions with electron-deficient alkenes and [3+2] cycloadditions with species like azides and azomethine imines, providing routes to various cyclic and heterocyclic structures. libretexts.orgwiley-vch.de

| Reaction Type | Electrophile | Product Type (after hydrolysis) | Reference |

|---|---|---|---|

| Alkylation (Stork) | Alkyl Halides (e.g., CH₃I) | α-Alkylated Ketone/Aldehyde | researchgate.netlibretexts.orglibretexts.org |

| Acylation | Acyl Halides (e.g., RCOCl) | β-Dicarbonyl Compound | libretexts.orgmasterorganicchemistry.com |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compound | wikipedia.org |

| [2+2] Cycloaddition | Electron-deficient Alkenes | Cyclobutane derivatives | researchgate.net |

| [3+2] Cycloaddition | Azides, Azomethine Imines | Nitrogen-containing heterocycles | wiley-vch.de |

The nucleophilicity of enamines also enables the formation of bonds between carbon and various heteroatoms, expanding their synthetic utility.

Carbon-Sulfur Bond Formation: Enamines react with electrophilic sulfur reagents. For example, reaction with sulfonyl chlorides or sulfenyl chlorides leads to the formation of α-sulfonyl or α-sulfenyl ketones after hydrolysis, respectively.

Carbon-Selenium Bond Formation: The α-selenenylation of ketones can be efficiently achieved through their enamine derivatives. Current time information in Bangalore, IN. Reaction with electrophilic selenium sources like phenylselenyl chloride (PhSeCl) or diphenyl diselenide under photoinduced conditions yields α-seleno ketones. researchgate.netresearchgate.net This transformation is valuable as organoselenium compounds are important intermediates in organic synthesis.

Carbon-Phosphorus Bond Formation: There are reports of three-component reactions involving enamines, O,O-dialkyldithiophosphoric acids, and an electrophile, which result in the formation of a C-P bond. nih.gov

Carbon-Halogen Bond Formation: Enamines can be halogenated at the α-carbon using suitable halogenating agents. researchgate.net

Mechanisms of Transition Metal-Catalyzed Enamine Reactions

Enamines, such as this compound, are versatile intermediates in organic synthesis. Their reactivity can be significantly enhanced and controlled through the use of transition metal catalysts. These catalysts can engage with the enamine in various ways, leading to a diverse range of products. The combination of enamine activation with transition metal catalysis allows for chemical transformations that are otherwise difficult to achieve.

Oxidative coupling reactions are a class of reactions where two molecules are joined together through an oxidative process, often facilitated by a transition metal catalyst. wikipedia.org For an enamine like this compound, oxidative coupling can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. While direct studies on this compound are specific, the general mechanism for enamines involves several key steps.

A plausible mechanistic pathway for the transition metal-catalyzed oxidative coupling of an enamine is initiated by the oxidation of the enamine to form a radical cation. nih.gov In parallel, the transition metal catalyst can activate the other coupling partner. For instance, in a coupling reaction with a thiol, the thiolate anion can be oxidized at the anode to a thiyl radical. nih.gov The enamine can also be oxidized by the anode to generate a radical intermediate, which may isomerize to a more stable imine radical. nih.gov This imine radical can then couple with the thiyl radical to form the final product. nih.gov

Another proposed mechanism involves the initial coordination of the transition metal to the enamine. This is followed by an oxidative addition step where the metal inserts into a C-H or N-H bond. The resulting organometallic intermediate can then react with the second coupling partner. The final step is a reductive elimination that forms the new bond and regenerates the active catalyst. researchgate.net The specific pathway is highly dependent on the choice of metal, ligands, and reaction conditions. nih.govorientjchem.org

Table 1: Key Steps in Transition Metal-Catalyzed Oxidative Coupling of Enamines

| Step | Description |

| Activation | The enamine is oxidized to a radical cation, or it coordinates to the transition metal center. |

| Partner Activation | The coupling partner is activated, often forming a radical or an organometallic species. |

| Coupling | The activated enamine and coupling partner react to form a new bond. This can occur via radical-radical coupling or reductive elimination from a metal center. |

| Catalyst Regen. | The active form of the transition metal catalyst is regenerated to continue the catalytic cycle. |

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical method for synthesizing more complex amines. For enamines like this compound, this reaction can be catalyzed by various transition metals, including late transition metals and lanthanides. mdpi.com

The mechanism for late transition metal-catalyzed hydroamination can proceed through several pathways. One common mechanism involves the nucleophilic attack of the amine on an alkene that has been activated by coordination to the metal center. rsc.org An alternative pathway involves the migratory insertion of the alkene into a metal-hydride (M-H) or metal-amide (M-N) bond. researchgate.net The M-H bond can be formed by the oxidative addition of an amine to a low-valent metal complex. researchgate.net

In the case of lanthanide catalysts, the mechanism typically begins with the protonolysis of the lanthanide precatalyst by the amine to form a lanthanide-amido intermediate. This is followed by the insertion of the C=C bond of the enamine into the La-N bond, which is often the rate-determining step. mdpi.com The steric bulk of the tert-butyl group on the nitrogen in this compound can play a crucial role in determining the regioselectivity of the addition, often favoring the anti-Markovnikov product. mdpi.com

Hydrogenation mechanisms for enamines are closely related to hydroamination. The enamine can be reduced to a saturated amine in the presence of a transition metal catalyst and a hydrogen source. The mechanism generally involves the coordination of the enamine's C=C bond to the metal center, followed by the sequential addition of two hydrogen atoms.

Electrochemical Transformation Mechanisms

Electrochemical methods offer a green and sustainable alternative to traditional chemical reagents for inducing transformations. acs.org By using electricity, redox reactions can be performed without the need for stoichiometric chemical oxidants or reductants. acs.orgacs.org Enamines are particularly well-suited for electrochemical transformations due to their electron-rich nature, making them easy to oxidize. acs.orgrsc.org

The functionalization of C(sp²)–H bonds in enamines via electrochemical methods is a powerful tool for forming new bonds. The mechanism typically starts with the anodic oxidation of the enamine. nih.gov This one-electron oxidation generates a highly reactive enamine radical cation. acs.org This intermediate can then react in several ways.

In one pathway, the radical cation can be attacked by a nucleophile. Subsequent deprotonation and further oxidation can lead to the substitution product. Alternatively, the radical cation can undergo isomerization to an imine radical, which can then couple with another radical species generated in the reaction medium. nih.gov For instance, in an electrochemical C-H/S-H cross-coupling, a thiyl radical can be generated from a thiophenol at the anode, which then couples with the imine radical. nih.gov

Rhodium-catalyzed C-H functionalization, while not always electrochemical, provides insight into the activation of these bonds. nih.govacs.org Mechanisms can involve a concerted metalation-deprotonation (CMD) pathway where the C-H bond is broken with the assistance of a base. nih.gov Electrochemical methods can be combined with transition metal catalysis, where the electrode serves to regenerate the active high-valent state of the catalyst. rsc.orgacs.orgnih.gov

Table 2: Proposed Steps for Electrochemical C(sp²)–H Functionalization

| Step | Description |

| Anodic Oxidation | The enamine undergoes a one-electron oxidation at the anode to form a radical cation. |

| Intermediate Formation | The radical cation may isomerize or react to form other reactive intermediates, such as an imine radical. |

| Bond Formation | The intermediate reacts with a nucleophile or another radical to form the new C-C or C-X bond. |

| Final Product | The resulting species is further oxidized or neutralized to yield the final functionalized product. |

The electrochemical cleavage of the C=C double bond in an enamine is a less common but synthetically useful transformation. acs.org The mechanism likely initiates with the oxidation of the enamine at the anode to form the corresponding radical cation. mdpi.comacs.org This highly reactive intermediate can then react with nucleophiles present in the reaction medium, such as water or alcohols. mdpi.com

A plausible pathway involves the attack of water on the radical cation, which could lead to the formation of a hydroxylated intermediate. Further oxidation and C-C bond cleavage would then yield carbonyl compounds, such as a ketone or aldehyde, and the corresponding amine fragment. This process is conceptually similar to ozonolysis but driven by electrochemical potential. The general mechanism for the electrochemical oxidation of aliphatic amines often results in the cleavage of a C-N bond to produce a secondary amine and an aldehyde, which involves the nucleophilic addition of water to an iminium ion intermediate. mdpi.com While this applies to the C-N bond, a similar attack on the C=C bond of an enamine radical cation could precipitate its cleavage.

Electrochemical intramolecular dehydrogenative annulation is an efficient method for constructing cyclic structures. nih.govrsc.org For a molecule like this compound, if it were part of a larger structure with a suitable tethered aromatic or other reactive group, it could undergo this type of cyclization.

The mechanism is initiated by the oxidation of the enamine or another part of the molecule at the anode to create a radical cation. nih.gov This is followed by an intramolecular cyclization step where the radical attacks another part of the molecule, forming a new C-C or C-N bond. The resulting cyclic radical intermediate is then further oxidized and deprotonated to form the final, often aromatic, annulated product. rsc.org Hydrogen gas is typically evolved at the cathode as the sole byproduct, making this a very atom-economical process. rsc.org This strategy has been successfully employed for the synthesis of substituted indoles from N-aryl enamines. nih.gov

Radical Pathways Involving Enamine Intermediates

Enamines are known to engage in radical pathways, typically initiated by single-electron transfer (SET) to form an enamine radical cation. chinesechemsoc.orgchinesechemsoc.org This intermediate is a key species in singly occupied molecular orbital (SOMO) catalysis. chinesechemsoc.org The formation of the enamine radical cation from this compound can be triggered through various methods, including photoredox catalysis, where a photocatalyst absorbs visible light and initiates the electron transfer. beilstein-journals.orgdoaj.org

Once formed, the enamine radical cation exhibits a dual reactivity profile. It can act as a radical species or, upon deprotonation, generate a nucleophilic α-amino radical. beilstein-journals.orgdoaj.org Spin population analysis has shown that enamine radical cations predominantly feature a carbon-centered free radical character. acs.org The bulky tert-butyl group on the nitrogen atom in this compound influences the stability and subsequent reaction pathways of these radical intermediates.

Studies on related systems have shown that enamine radical cations can participate in various C-C bond-forming reactions. nih.gov For instance, they can be trapped by radical acceptors or participate in chain propagation mechanisms. acs.org The interplay between the light-induced initiation and the radical chain propagation, both mediated by the enamine, is a delicate balance that dictates the reaction's outcome. acs.org

Table 1: Reactivity of Enamine Radical Cations

| Reaction Type | Intermediate Species | Role of Intermediate | Ref. |

|---|---|---|---|

| Photoredox Catalysis | Enamine Radical Cation | SET-initiated radical formation | chinesechemsoc.orgchinesechemsoc.org |

| SOMO Catalysis | Enamine Radical Cation | Key catalytic intermediate | chinesechemsoc.org |

| C-C Bond Formation | α-amino radical | Nucleophilic radical species | beilstein-journals.orgdoaj.org |

Enamine as Transient Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. Enamines, including this compound, often serve as transient or short-lived intermediates in these reactions. sioc-journal.cnnih.gov Their in-situ formation from an aldehyde (propanal) and a secondary amine (tert-butylamine) is a common strategy. libretexts.orglibretexts.org

The nucleophilic nature of the enamine allows it to react with various electrophiles present in the reaction mixture. masterorganicchemistry.com This initial reaction generates a new intermediate, often an iminium ion, which can then undergo further transformations with other components in the reaction pot. nih.govmakingmolecules.com The transient nature of the enamine means it is consumed as the reaction progresses, driving the equilibrium towards the final product. nih.gov

The direct observation and characterization of short-lived intermediates like enamines and their subsequent radical cations are challenging due to their high reactivity and low concentrations. chinesechemsoc.orgnih.gov However, advanced analytical techniques have made their detection possible.

Time-resolved electron paramagnetic resonance (TREPR) spectroscopy has been successfully employed to directly observe and kinetically monitor transient enamine radical cations and α-imino radicals under photoredox conditions. chinesechemsoc.org This technique provides valuable insights into the structure and reactivity of these fleeting species. chinesechemsoc.org For instance, studies have confirmed the presence of an N-H bond in related imino radical intermediates through isotopic labeling. chinesechemsoc.org

Mass spectrometry is another powerful tool for detecting enamine radical cations generated under chemical oxidation conditions. chinesechemsoc.org In some cases, where the enamine intermediate is more stable, such as in certain enzymatic reactions or with specific substrates, X-ray crystallography has been used to provide direct structural evidence. nih.govnih.gov Spectroscopic methods like UV-visible spectroscopy have also been used to detect transient enzyme-substrate Schiff base complexes and other intermediates in biochemical reactions. nih.gov

Table 2: Techniques for Characterizing Transient Intermediates

| Technique | Intermediate Detected | Key Findings | Ref. |

|---|---|---|---|

| Time-Resolved EPR (TREPR) | Enamine Radical Cation, α-Imino Radical | Direct observation and kinetic monitoring under reaction conditions. | chinesechemsoc.org |

| Mass Spectrometry | Enamine Radical Cation | Detection under chemical oxidation. | chinesechemsoc.org |

| X-ray Crystallography | Enamine Intermediate, Imine Intermediate | Direct structural evidence of stable adducts. | nih.govnih.gov |

Cascade and domino reactions are a subset of MCRs where the first reaction sets up the functionality for the subsequent transformations to occur in a sequential manner without the need for isolating intermediates. researchgate.netnih.gov Enamines are pivotal intermediates in many such reaction sequences.

A common mechanistic pathway involves the in-situ formation of an enamine, like this compound, which then undergoes a Michael-type addition to an electrophilic component. nih.gov This addition product can then establish an equilibrium with an imine. nih.gov Subsequent intramolecular cyclization, often promoted by a Brønsted or Lewis acid catalyst, leads to the formation of complex heterocyclic structures. nih.gov Mechanistic studies have confirmed the crucial role of the acid catalyst in facilitating the cyclization step. nih.gov

In other examples, an enamine intermediate can be involved in a domino Knoevenagel-hetero-Diels-Alder reaction, leading to the synthesis of highly substituted cyclic compounds. researchgate.net The versatility of enamides, which are related to enamines, has also been exploited in domino reactions to construct fused heterocyclic products through the interception of acyliminium intermediates. sorbonne-universite.fr The ability to merge different catalytic cycles, such as photoredox catalysis and enamine catalysis, has further expanded the scope of these complex transformations. beilstein-journals.org

Computational and Theoretical Investigations of Tert Butyl Prop 1 En 1 Yl Amine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional structure and the distribution of electrons.

The process of geometry optimization seeks to find the minimum energy structure of a molecule, which corresponds to its most stable arrangement of atoms in space. For enamines like tert-butyl(prop-1-en-1-yl)amine, this involves determining precise bond lengths, bond angles, and dihedral angles. Methodologies such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are standard tools for this purpose. researchgate.netresearchgate.netnih.gov The choice of basis set, which describes the atomic orbitals, is crucial for accuracy, with split-valence sets like 6-311++G(d,p) or aug-cc-pVTZ providing a good balance of computational cost and precision for molecules of this size. nih.govresearchgate.net

Theoretical calculations show that the enamine functionality leads to significant p-π conjugation, where the nitrogen lone pair delocalizes into the C=C double bond. acs.org This delocalization affects the bond lengths, with the C-N bond exhibiting partial double bond character (shorter than a typical single bond) and the C=C bond being slightly elongated. The bulky tert-butyl group imposes steric constraints that influence the planarity of the enamine system and the rotational barriers around the N-C(tert-butyl) bond.

Table 1: Predicted Optimized Geometrical Parameters for (E)-Tert-butyl(prop-1-en-1-yl)amine using B3LYP/6-311+G(d,p)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=C (prop-1-en-1-yl) | 1.345 |

| Bond Length (Å) | C-N | 1.390 |

| Bond Length (Å) | N-C (tert-butyl) | 1.485 |

| Bond Angle (°) | C=C-N | 125.5 |

| Bond Angle (°) | C-N-C (tert-butyl) | 121.0 |

| Dihedral Angle (°) | C=C-N-C (tert-butyl) | ~20-30 |

Note: The values presented are hypothetical and representative of typical results from DFT calculations for similar enamine structures.

This compound can exist in several conformations due to rotation around single bonds and the possibility of E/Z isomerism at the C=C double bond. The primary rotational barriers to consider are around the C-N bond and the N-C(tert-butyl) bond. Conformational analysis involves mapping the potential energy surface of the molecule by systematically changing these torsional angles and calculating the energy of each resulting structure. upenn.edu

The two main isomers are the (E)- and (Z)-isomers of the prop-1-en-1-yl group. Within each isomer, rotation of the bulky tert-butyl group relative to the plane of the enamine double bond gives rise to different conformers. Steric hindrance between the tert-butyl group and the propylene (B89431) moiety plays a critical role in determining the relative stability of these conformers. Computational studies on similar enamines show that steric and electronic factors, which affect the overlap between the nitrogen lone pair and the double bond, determine the most stable isomer. masterorganicchemistry.com Generally, the conformation that minimizes steric clash while maximizing p-π conjugation is the most energetically favorable.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Isomer/Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| (E)-Isomer, Staggered | Lowest energy conformer, minimal steric hindrance. | 0.00 |

| (E)-Isomer, Eclipsed | Rotation around N-C(t-Bu) bond, higher energy. | +4.5 |

| (Z)-Isomer, Staggered | Steric clash between methyl and tert-butyl groups. | +2.8 |

| (Z)-Isomer, Eclipsed | Highest energy due to steric and torsional strain. | +7.0 |

Note: These energy values are illustrative, based on general principles of steric and electronic effects in substituted enamines.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Calculating the vibrational frequencies of a molecule involves computing the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G(d,p)), yield a set of harmonic frequencies corresponding to the normal modes of vibration. dtic.milresearchgate.net These theoretical frequencies can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. rsc.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model. nist.gov

For this compound, key vibrational modes include the C=C stretching of the enamine, C-N stretching, C-H stretching and bending modes of the alkyl groups, and skeletal vibrations of the tert-butyl group. The analysis of these modes, particularly their potential energy distribution (PED), helps in making unambiguous assignments of the experimental spectral bands. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Expected Intensity |

|---|---|---|

| C-H Stretch (sp²) | 3050-3100 | Medium |

| C-H Stretch (sp³) | 2850-2980 | Strong |

| C=C Stretch (Enamine) | 1640-1660 | Strong (Raman), Medium (IR) |

| CH₂/CH₃ Bending | 1365-1470 | Medium-Strong |

| C-N Stretch | 1180-1220 | Medium |

| C-C Stretch (tert-Butyl) | 900-950 | Weak-Medium |

Note: Frequencies are hypothetical and based on typical ranges for the specified functional groups in similar molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. uq.edu.au Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, usually coupled with DFT functionals, are employed to calculate the magnetic shielding tensors for each nucleus. arxiv.org These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted ¹H and ¹³C NMR shifts is highly dependent on the quality of the optimized geometry and the level of theory used. mdpi.comnih.gov For this compound, the chemical shifts of the vinylic protons and carbons are particularly sensitive to the E/Z configuration and the degree of nitrogen lone pair delocalization. The shifts of the tert-butyl protons and carbons are also characteristic. Comparing predicted spectra for different possible isomers with experimental data can be a definitive method for structural assignment.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (E)-Tert-butyl(prop-1-en-1-yl)amine

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| =CH-N | ~5.8 - 6.2 | ~135 - 140 |

| =CH-CH₃ | ~4.3 - 4.7 | ~95 - 100 |

| -CH₃ (prop-1-en-1-yl) | ~1.6 - 1.8 | ~12 - 15 |

| -C(CH₃)₃ (tert-butyl) | - | ~50 - 55 |

| -C(CH₃)₃ (tert-butyl) | ~1.1 - 1.3 | ~29 - 32 |

Note: Chemical shifts are illustrative and represent expected ranges for an enamine with this substitution pattern.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that underlie a molecule's UV-Vis absorption spectrum. acs.orgrsc.org The method predicts the vertical transitions from the ground electronic state to various excited states.

For an enamine like this compound, the most significant electronic transition is typically a π → π* transition associated with the conjugated N-C=C system. nih.gov The energy of this transition (λₘₐₓ) is sensitive to the extent of conjugation and the substitution pattern. TD-DFT calculations can predict how the λₘₐₓ and intensity (related to the oscillator strength, f) of this band will appear, providing a theoretical spectrum that can be directly compared to experimental measurements. researchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound via TD-DFT/B3LYP

| Transition | Main Orbital Contribution | Predicted λₘₐₓ (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | π → π | ~230 - 250 | ~0.3 - 0.5 |

| S₀ → S₂ | n → σ | <200 | Low (<0.01) |

Note: The predicted values are hypothetical, based on the known electronic properties of enamine chromophores.

Analysis of Electronic Structure and Bonding

The electronic characteristics of a molecule are fundamental to understanding its stability, reactivity, and physical properties. Computational methods such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide a detailed picture of the electron distribution and bonding within this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. scielo.org.zaresearchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.net

For this compound, an enamine, the HOMO is expected to be primarily distributed over the nitrogen atom's lone pair and the π-system of the carbon-carbon double bond. This concentration of electron density makes these sites the most probable locations for an electrophilic attack. The LUMO would correspond to the π* antibonding orbital of the C=C bond. Theoretical calculations on similar enamine structures indicate that the presence of the electron-donating amine group raises the energy of the HOMO, making the molecule a good nucleophile, while the bulky tert-butyl group may offer steric hindrance that influences reaction pathways.

Table 1: Illustrative FMO Properties for this compound (Note: These are representative values based on theoretical principles for enamines, as specific published data for this compound is unavailable.)

| Parameter | Predicted Value (eV) | Description |

| EHOMO | ~ -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital. Indicates nucleophilic character. |

| ELUMO | ~ 1.0 to 1.5 | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electrophilic character. |

| Energy Gap (ΔE) | ~ 6.5 to 7.5 | A moderate gap suggesting a balance between stability and reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding structure. dergipark.org.trwisc.edu It elucidates delocalization effects by quantifying the stabilization energy (E(2)) associated with donor-acceptor interactions, such as hyperconjugation. dergipark.org.tricm.edu.pl These interactions involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. icm.edu.pl

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Note: Values are illustrative, based on typical NBO analyses of enamines.)

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C=C) | High (~30-50) | Lone Pair → π* (Resonance) |

| σ (C-H) | σ* (N-C) | Low-Moderate (~2-5) | Hyperconjugation |

| σ (C-C) | σ* (N-C) | Low-Moderate (~2-5) | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netmdpi.com The map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-poor and attractive to nucleophiles. researchgate.net

For this compound, the MEP map is expected to show a significant region of negative potential around the nitrogen atom (due to its lone pair) and the β-carbon of the propene group. This confirms the nucleophilic nature of these sites. Conversely, areas of positive potential would be located around the hydrogen atoms bonded to the amine and the carbons of the bulky tert-butyl group. This charge distribution is a direct consequence of the electronic effects of the amine and alkyl groups.

Table 3: Predicted MEP Characteristics and Charge Distribution (Note: Based on theoretical expectations for the molecule's structure.)

| Molecular Region | Predicted MEP Color | Predicted Charge | Reactivity Implication |

| Nitrogen Atom | Red | Negative | Site for protonation/electrophilic attack |

| β-Carbon (of propene) | Yellow/Orange | Slightly Negative | Site for electrophilic attack (e.g., alkylation) |

| Amine Hydrogen | Blue | Positive | Hydrogen bonding donor site |

| Tert-butyl Group | Green/Light Blue | Slightly Positive | Steric shield, weak electrophilic character |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights into the energy landscapes, transition states, and kinetic feasibility of different chemical transformations.

Energy Barriers and Reaction Kinetics

By mapping the potential energy surface of a reaction, computational models can identify the structures of intermediates and, crucially, transition states. The activation energy barrier (ΔE‡), which is the energy difference between the reactants and the highest-energy transition state, is a key determinant of the reaction rate. A lower energy barrier corresponds to a faster reaction. For a molecule like this compound, a common reaction is the hydrolysis of the enamine or its alkylation at the nucleophilic β-carbon. Modeling these reactions would involve locating the transition state for the rate-determining step, such as the initial protonation or the attack by an alkyl halide.

Table 4: Hypothetical Energy Profile for the Acid-Catalyzed Hydrolysis of this compound (Note: This table is illustrative of the data that would be generated from a reaction pathway study.)

| Reaction Step | Description | Predicted Relative Energy (kcal/mol) |

| Reactants | This compound + H₃O⁺ | 0.0 |

| Transition State 1 (TS1) | Protonation at β-carbon | +10 to +15 |

| Intermediate 1 | Iminium Cation | +2 to +5 |

| Transition State 2 (TS2) | Nucleophilic attack by H₂O | +15 to +20 |

| Products | Carbonyl Compound + Tert-butylamine | -10 to -15 |

Solvation Models and Environmental Effects

The chemical behavior, reactivity, and stability of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry provides powerful tools to model these interactions, which are broadly categorized into implicit (continuum) and explicit solvation models. These models are crucial for understanding how the properties of this compound would be modulated in different chemical environments.

Advanced Spectroscopic and Analytical Techniques for Research on Tert Butyl Prop 1 En 1 Yl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules like tert-butyl(prop-1-en-1-yl)amine. It provides detailed information about the atomic framework, connectivity, and the spatial arrangement of atoms.

High-Resolution ¹H and ¹³C NMR for Assignment and Stereochemistry

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most crucial steps for characterizing this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern) due to coupling with neighboring protons, and integration values that correspond to the number of protons. For this compound, the spectrum would exhibit distinct signals for the tert-butyl group, the vinylic protons, the methyl group on the double bond, and the N-H proton. The large tert-butyl group typically appears as a sharp singlet in the upfield region (around 1.1-1.3 ppm) due to the nine equivalent protons. nih.govchemicalbook.comchemicalbook.comspectrabase.com The vinylic protons, being on a C=C double bond adjacent to a nitrogen atom, would resonate in the downfield region (typically 4.0-6.0 ppm).

The stereochemistry of the double bond (E/Z isomerism) can be determined by the coupling constant (J-value) between the two vinylic protons. A larger coupling constant (typically 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) indicates a cis (Z) configuration. The presence of both isomers in a sample would be evident from two distinct sets of vinylic and methyl signals. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, distinct signals are expected for the quaternary carbon and the methyl carbons of the tert-butyl group, the two vinylic carbons, and the methyl carbon of the propenyl group. The chemical shifts of the vinylic carbons are particularly informative, with the carbon atom bonded to the nitrogen (Cα) appearing further downfield than the terminal carbon (Cβ). rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| tert-Butyl Protons | ¹H | 1.1 - 1.3 | Singlet (s) | 9 equivalent protons. nih.gov |

| Propenyl CH₃ Protons | ¹H | 1.5 - 1.8 | Doublet (d) | Coupled to the adjacent vinylic proton. |

| Vinylic Proton (Cβ-H) | ¹H | 4.0 - 4.5 | Doublet of Quartets (dq) | Coupled to the other vinylic proton and the methyl protons. |

| Vinylic Proton (Cα-H) | ¹H | 5.5 - 6.0 | Doublet (d) | Coupled to the adjacent vinylic proton and potentially the N-H proton. |

| N-H Proton | ¹H | 3.0 - 5.0 | Broad Singlet (br s) | Chemical shift and appearance can vary with solvent and concentration. |

| tert-Butyl CH₃ Carbons | ¹³C | 28 - 30 | Quartet | From one-bond coupling to protons (in a coupled spectrum). |

| tert-Butyl Quaternary C | ¹³C | 50 - 55 | Singlet | No directly attached protons. |

| Propenyl CH₃ Carbon | ¹³C | 15 - 20 | Quartet | From one-bond coupling to protons. |

| Vinylic Carbon (Cβ) | ¹³C | 95 - 105 | Doublet | From one-bond coupling to a proton. |

| Vinylic Carbon (Cα) | ¹³C | 135 - 145 | Doublet | Deshielded due to attachment to nitrogen. acs.org |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and mapping out the complete molecular structure. acs.orgnih.govrsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show correlations between the vinylic protons themselves, and between the vinylic proton on Cβ and the protons of the adjacent methyl group. A cross-peak between the N-H proton and the adjacent vinylic proton (Cα-H) may also be observed. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. For instance, the singlet from the tert-butyl protons would correlate with the methyl carbon signal of the tert-butyl group. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over 2-3 bonds). This is critical for piecing together the molecular skeleton. Key correlations would include those from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the nitrogen-bearing vinylic carbon (Cα). rsc.orgnanalysis.com

Dynamic NMR Studies for Tautomeric Equilibria and Conformational Exchange

This compound can exist in equilibrium with its imine tautomer, N-(tert-butyl)propan-1-imine. This process is known as imine-enamine tautomerism. numberanalytics.comcas.cn Dynamic NMR (DNMR) involves acquiring spectra at different temperatures to study processes that occur on the NMR timescale. By monitoring changes in the NMR signals, such as broadening, coalescence, and sharpening, it is possible to determine the thermodynamic parameters and kinetic rates of the tautomeric equilibrium. d-nb.inforesearchgate.net

Furthermore, enamines can exhibit restricted rotation around the C-N single bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the C=C π-system. masterorganicchemistry.com This can lead to the existence of different conformers. Variable-temperature NMR studies can be employed to investigate the energy barrier to this rotation and characterize the different conformational states of the molecule. d-nb.info

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups.

Key expected absorption bands for this compound include:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the vinylic C-H bonds, while those just below 3000 cm⁻¹ are due to the C-H bonds of the tert-butyl and methyl groups.

C=C Stretch: A strong absorption band in the 1600-1650 cm⁻¹ range is a hallmark of the enamine C=C double bond. Its conjugation with the nitrogen lone pair typically shifts it to a lower frequency compared to a simple alkene.

N-H Bend: A bending vibration for the N-H group appears around 1500-1550 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond is typically found in the fingerprint region, between 1250 and 1020 cm⁻¹.

Interactive Data Table: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium-Weak |

| Vinylic C-H | Stretch | 3010 - 3095 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2970 | Strong |

| C=C | Stretch | 1600 - 1650 | Strong |

| N-H | Bend | 1500 - 1550 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly useful for detecting vibrations of non-polar or symmetric bonds.

For this compound, the C=C stretching vibration is expected to produce a strong and sharp signal in the Raman spectrum, often more intense than in the corresponding FTIR spectrum. nih.gov The C-C and C-N stretching vibrations also give rise to characteristic Raman signals. researchgate.net By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural confirmation. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, researchers can confirm the identity and deduce the connectivity of the analyte.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and identifying any byproducts or impurities from a synthesis.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. The separation of basic compounds like amines can be challenging due to interactions with the stationary phase, but these can be managed by careful selection of the column and mobile phase. waters.combohrium.com A C18 column is a common choice, offering good retention for non-polar to moderately polar compounds. The mobile phase often consists of a gradient of water and an organic solvent, such as acetonitrile, with an acidic modifier like formic acid. The acid serves to protonate the amine group, improving peak shape and enhancing ionization efficiency for detection by the mass spectrometer. waters.com

Upon elution from the chromatography column, the analyte enters the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is generated. For this compound (molar mass: 113.22 g/mol ), the mass spectrometer would detect a primary ion at an m/z value corresponding to its protonated form.

Table 1: Representative LC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient, e.g., 5% to 95% B over several minutes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Primary Ion Detected | [C₇H₁₅N + H]⁺ |

| Expected m/z | 114.128 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. pearson.com For this compound, HRMS would be used to confirm the molecular formula C₇H₁₅N by matching the experimentally measured mass of the molecular ion to its calculated theoretical mass.

In addition to providing the exact mass, HRMS is used to study the fragmentation patterns of the molecule. The fragmentation of aliphatic amines in mass spectrometry is well-characterized and often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this compound, several key fragmentation pathways are expected. The most prominent fragmentation would likely involve the tert-butyl group.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Ion Formula | Fragmentation Pathway | Calculated Exact Mass (m/z) |

| [C₇H₁₅N]⁺˙ | Molecular Ion | 113.1204 |

| [C₆H₁₂N]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group (α-cleavage) | 98.0970 |

| [C₃H₆N]⁺ | Loss of a tert-butyl radical (•C₄H₉) | 56.0500 |

| [C₄H₉]⁺ | Formation of tert-butyl cation | 57.0704 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. uwaterloo.ca Molecules containing π-systems and heteroatoms with non-bonding electrons, known as chromophores, exhibit characteristic absorptions.

In this compound, the enamine system (N-C=C) acts as the chromophore. The nitrogen atom's lone pair of electrons is in conjugation with the π-system of the carbon-carbon double bond. This conjugation lowers the energy gap between the molecular orbitals. Two main electronic transitions are expected:

A π → π transition, corresponding to the excitation of an electron from the π bonding orbital to the π antibonding orbital of the double bond.

An n → π transition, involving the excitation of a non-bonding electron from the nitrogen lone pair to the π antibonding orbital. acs.org

The conjugation in the enamine system typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to isolated alkenes or amines. rsc.org The π → π* transition is generally more intense than the n → π* transition. The exact position of the absorption maxima can be influenced by the solvent used for the analysis.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Typical Wavelength Range (λmax) | Molar Absorptivity (ε) |

| π → π | 220 - 250 nm | High ( > 5,000 L mol⁻¹ cm⁻¹) |

| n → π | 270 - 320 nm | Low ( < 1,000 L mol⁻¹ cm⁻¹) |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. carleton.edu By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to map the electron density within the crystal and thereby determine the precise positions of each atom. uwaterloo.ca

To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. While obtaining such a crystal for a simple, low-molecular-weight liquid amine can be challenging, it is sometimes possible through the formation of a suitable salt or by using low-temperature crystallization techniques.

If a crystal structure were obtained, it would provide a wealth of information, including:

Precise bond lengths (e.g., C=C, C-N, C-C) and bond angles.

The conformation of the molecule in the solid state, including the geometry around the nitrogen atom and the orientation of the tert-butyl and propenyl groups.

Details of intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice.

The crystal system, space group, and unit cell dimensions of the crystalline form.

Table 4: Structural Parameters Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description | Representative Information |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Experimentally Determined Values |

| C=C Bond Length | The distance between the two sp² hybridized carbons. | ~ 1.33 - 1.35 Å |

| C-N Bond Length | The distance between the propenyl carbon and the nitrogen. | ~ 1.38 - 1.42 Å |

| C(sp³)-N Bond Length | The distance between the tert-butyl carbon and the nitrogen. | ~ 1.47 - 1.50 Å |

| C-N-C Bond Angle | The angle formed by the atoms of the amine group. | ~ 115° - 125° |

Note: The values in the "Representative Information" column are typical for simple enamines and would be precisely determined for the specific compound by the experiment.

Elemental Analysis (CHNS) for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized substance and as an indicator of its purity. ncert.nic.in

The technique involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are separated and quantified. iitd.ac.in The mass of each element in the original sample is calculated from the amounts of these combustion products.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₁₅N. The experimental results from the CHN analyzer must match these theoretical values within a very narrow margin, typically ±0.4%, to verify the empirical formula and support the compound's purity. nih.gov

Table 5: Theoretical Elemental Analysis Data for this compound (C₇H₁₅N)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of C₇H₁₅N ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 113.22 | 74.25 |

| Hydrogen | H | 1.008 | 113.22 | 13.35 |